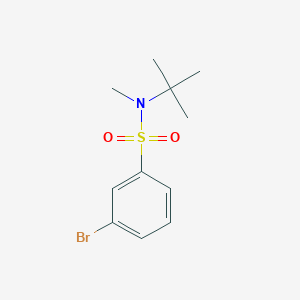

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-tert-butyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKNKSVNNSNZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675301 | |

| Record name | 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-30-6 | |

| Record name | 3-Bromo-N-tert-butyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

This guide provides a comprehensive overview and a detailed protocol for the , a valuable building block for researchers in medicinal chemistry and drug development. The structure of this document is designed to offer not just a procedural methodology, but also a deeper understanding of the chemical principles and strategic decisions underlying the synthetic route.

Introduction and Strategic Overview

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS 1187386-30-6) is a disubstituted sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, while the bromo- and tert-butyl moieties offer opportunities for further chemical modification and steric influence, respectively.[1] This guide outlines a robust and logical synthetic pathway, beginning with a retrosynthetic analysis to identify key starting materials and culminating in a detailed, field-tested experimental protocol.

Our synthetic strategy is predicated on the formation of the sulfonamide bond, a classic and highly reliable transformation. This involves the reaction of a sulfonyl chloride with a secondary amine. The overall workflow is depicted below.

Figure 1: High-level synthetic workflow.

Precursor Synthesis and Rationale

The success of the final coupling step is contingent upon the quality and availability of two key precursors: 3-Bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine.

Synthesis of 3-Bromobenzenesulfonyl Chloride

3-Bromobenzenesulfonyl chloride is the electrophilic partner in our key reaction.[2][3] While commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation starts from 3-bromoaniline, proceeding via a Sandmeyer-type reaction.

Causality Behind Experimental Choices:

-

Diazotization: 3-Bromoaniline is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the SO2Cl group onto the aromatic ring, displacing the diazonium group. An alternative, often used in industrial settings, is the direct chlorosulfonation of bromobenzene using chlorosulfonic acid.[4] However, this method can sometimes lead to issues with regioselectivity. The diazotization route from a readily available aniline offers excellent regiochemical control.

Synthesis of N-tert-butyl-N-methylamine

N-tert-butyl-N-methylamine serves as the nucleophile.[5][6] It can be prepared through several methods, with one of the most common being the reductive N-methylation of tert-butylamine.[5]

Causality Behind Experimental Choices:

-

Starting Material: Tert-butylamine is a primary amine that is widely available.[7][8]

-

Methylation: The challenge is to achieve mono-methylation without significant formation of the tertiary amine. Reductive amination using formaldehyde as the methyl source, followed by reduction with a hydride reagent like sodium borohydride, is a standard and effective approach. Alternatively, methods involving the reduction of N-tert-butylformamide with reagents like lithium aluminum hydride have been reported.[5]

Core Synthesis: Sulfonamide Formation

The pivotal step in this synthesis is the nucleophilic substitution reaction between the sulfonyl chloride and the secondary amine.

Figure 2: Core reaction for sulfonamide formation.

Mechanistic Rationale:

The nitrogen atom of N-tert-butyl-N-methylamine possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic sulfur atom of the 3-bromobenzenesulfonyl chloride. The sulfur-chlorine bond is polarized, with the sulfur atom carrying a partial positive charge, making it susceptible to nucleophilic attack. This addition is followed by the elimination of a chloride ion.

A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine or pyridine. The reaction generates one equivalent of hydrochloric acid (HCl). This acid would otherwise protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction. The added base efficiently scavenges the HCl as it is formed, allowing the reaction to proceed to completion.

An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is the medium of choice. Protic solvents, such as water or alcohols, are avoided as they can competitively react with the highly reactive sulfonyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 255.52 | 1.0 | 2.56 g |

| N-tert-butyl-N-methylamine | 14610-37-8 | 87.16 | 1.2 | 1.05 g (1.44 mL) |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.5 | 1.52 g (2.09 mL) |

| Dichloromethane (DCM) | 75-09-2 | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO3) | 144-55-8 | - | - | As needed |

| Brine (Saturated NaCl) | 7647-14-5 | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | - | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the sulfonyl chloride is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Amine & Base Addition: In a separate vial, combine N-tert-butyl-N-methylamine (1.05 g, 12.0 mmol) and triethylamine (1.52 g, 15.0 mmol). Add this amine/base mixture dropwise to the cooled, stirring solution of the sulfonyl chloride over 10-15 minutes.

-

Expert Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).

-

Expert Insight: The acid wash removes excess triethylamine and any unreacted amine. The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid.

Safety and Handling

-

3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10]

-

N-tert-butyl-N-methylamine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]

-

Triethylamine: Flammable liquid and vapor. Corrosive and has a strong, unpleasant odor. Handle with care in a well-ventilated area.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.

Conclusion

The is reliably achieved through the nucleophilic substitution of 3-bromobenzenesulfonyl chloride with N-tert-butyl-N-methylamine. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of an appropriate base to neutralize the HCl byproduct. The detailed protocol provided herein is robust and scalable, offering researchers a clear pathway to obtaining this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

-

N-Methyl-tert-butylamine - general description and preparation . Georganics. [Link]

-

tert-BUTYLAMINE - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

3-bromo-N-tert-butylbenzenesulfonamide | C10H14BrNO2S | CID 4820926 . PubChem. [Link]

-

3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

-

3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S . PubChem. [Link]

-

Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 . PubChem. [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

3-Bromobenzenesulfonyl chloride | CAS#:2905-24-0 . Chemsrc. [Link]

-

m-Bromobenzenesulphonyl chloride GHS Classification . PubChem. [Link]

-

3-Bromobenzenesulfonyl chloride Safety and Hazards . Chemsrc. [Link]

Sources

- 1. CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Bromobenzenesulfonyl chloride | 2905-24-0 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-Methyl-tert-butylamine - general description and preparation [georganics.sk]

- 6. N-tert-Butylmethylamine 97 14610-37-8 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. guidechem.com [guidechem.com]

- 9. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Bromobenzenesulfonyl chloride | CAS#:2905-24-0 | Chemsrc [chemsrc.com]

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide chemical properties

An In-depth Technical Guide to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

This document serves as a comprehensive technical guide on 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide for an audience of researchers, scientists, and professionals in drug development. It is structured to provide a logical flow of information, beginning with fundamental characteristics and progressing to synthetic applications and safety protocols. The content emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Core Compound Identity and Significance

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS No. 1187386-30-6) is a bespoke sulfonamide derivative with significant potential as a building block in synthetic organic chemistry.[1] Its structure is distinguished by three key features:

-

A benzenesulfonamide core , a privileged scaffold in medicinal chemistry known for its presence in numerous therapeutic agents.

-

A meta-positioned bromine atom , which acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.

-

N-alkylation with both tert-butyl and methyl groups , which imparts specific steric and electronic properties, influencing the compound's solubility, stability, and conformational behavior in larger molecular assemblies.

These attributes make it a valuable intermediate for constructing complex molecules and chemical libraries aimed at discovering new drug candidates.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is essential for its effective use in research and development.

Physicochemical Properties

The key quantitative data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1187386-30-6 | [1] |

| Molecular Formula | C₁₁H₁₆BrNO₂S | [1] |

| Molecular Weight | 306.22 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. |

Spectroscopic Characterization

While specific spectra are proprietary, the expected spectroscopic signatures can be expertly predicted based on the molecular structure.

-

¹H NMR (Proton NMR): The spectrum in a solvent like CDCl₃ is expected to show:

-

A complex multiplet pattern for the aromatic protons between δ 7.5 and 8.0 ppm.

-

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, likely appearing upfield around δ 1.3-1.5 ppm.

-

A distinct singlet for the three N-methyl protons, anticipated around δ 2.7-3.0 ppm.

-

-

¹³C NMR (Carbon NMR): The spectrum will reveal distinct signals for all 11 carbon atoms, including the four unique aromatic carbons (with the C-Br carbon being the most downfield among them), the quaternary and methyl carbons of the tert-butyl group, and the N-methyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies provide functional group confirmation. The IR spectrum should exhibit strong characteristic absorption bands for the sulfonamide group's S=O asymmetric and symmetric stretches, typically found in the ranges of 1391-1331 cm⁻¹ and 1149-1121 cm⁻¹, respectively.[2]

-

Mass Spectrometry (MS): The mass spectrum will prominently display a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the definitive isotopic signature of a single bromine atom in the molecule.

Synthesis and Synthetic Utility

The strategic value of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide lies in its straightforward synthesis and its subsequent reactivity, which allows for extensive molecular elaboration.

Recommended Synthetic Workflow

The most direct and reliable synthesis involves the sulfonylation of N-tert-butyl-N-methylamine. This process is efficient and utilizes readily available starting materials.

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) to make a 0.5 M solution.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon amine addition.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the stirred solution. The base scavenges the HCl byproduct generated during the reaction.

-

Amine Addition: Add N-tert-butyl-N-methylamine (1.1 eq) dropwise via syringe over 10-15 minutes. Maintaining a slow addition rate at 0 °C is crucial to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Core Reactivity and Applications in Drug Development

The true synthetic power of this molecule is unlocked through the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of novel, complex molecules.

Caption: Key cross-coupling reactions for molecular diversification.

This modular approach is fundamental in modern drug discovery, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this or any chemical reagent. The following guidelines are based on data from structurally similar compounds.[3][4]

-

Hazard Identification:

-

Recommended Precautions:

-

P261: Avoid breathing dust/fume/vapors.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a tightly sealed container in a dry, cool place (2-8°C is recommended) away from oxidizing agents.[1]

-

Disclaimer: This safety information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

- Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

Sources

Spectroscopic Characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The insights provided herein are grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Significance of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a molecule of interest in medicinal chemistry and organic synthesis. Its structure combines a substituted aromatic ring, a sulfonamide linkage, and sterically demanding alkyl groups. Understanding its three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and metabolic fate. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide will elucidate the expected spectroscopic signatures of this compound and explain the rationale behind the interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-tert-butyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom, as well as the anisotropic effects of the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d (doublet) | 1H | Ar-H | Proton ortho to the bromine atom, deshielded by its electron-withdrawing inductive effect. |

| ~ 7.70 | d (doublet) | 1H | Ar-H | Proton ortho to the sulfonyl group, significantly deshielded. |

| ~ 7.45 | t (triplet) | 1H | Ar-H | Proton meta to both the bromine and sulfonyl groups. |

| ~ 7.95 | s (singlet) | 1H | Ar-H | Proton between the bromine and sulfonyl groups, expected to be the most deshielded aromatic proton. |

| 2.85 | s (singlet) | 3H | N-CH₃ | Protons of the methyl group attached to the nitrogen. |

| 1.35 | s (singlet) | 9H | N-C(CH₃)₃ | Protons of the tert-butyl group, appearing as a sharp singlet due to their equivalence.[1] |

Expert Insight: The prediction of distinct signals for the aromatic protons is based on the substitution pattern. The bromine and sulfonyl groups at positions 1 and 3 break the symmetry of the benzene ring, rendering all four aromatic protons chemically non-equivalent. The expected splitting patterns (doublets and a triplet) arise from ortho and meta coupling. The singlet for the proton at the 2-position is an approximation, as it may show very small meta coupling.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide complementary information, revealing the number of unique carbon environments. Due to the lack of symmetry, all ten carbon atoms in the molecule are expected to be chemically distinct.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Ar-C | Quaternary carbon attached to the sulfonyl group. |

| ~ 122 | Ar-C | Quaternary carbon attached to the bromine atom. |

| ~ 135 | Ar-CH | Aromatic methine carbon. |

| ~ 130 | Ar-CH | Aromatic methine carbon. |

| ~ 128 | Ar-CH | Aromatic methine carbon. |

| ~ 125 | Ar-CH | Aromatic methine carbon. |

| ~ 60 | N-C(CH₃)₃ | Quaternary carbon of the tert-butyl group.[2] |

| ~ 35 | N-CH₃ | Carbon of the N-methyl group. |

| ~ 30 | N-C(CH₃)₃ | Carbons of the methyl groups of the tert-butyl moiety.[3] |

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust protocol is essential for obtaining high-resolution NMR data suitable for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥ 400 MHz) to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

-

Set the appropriate spectral width to encompass all expected proton or carbon signals.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

The IR spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is expected to show characteristic absorption bands for the sulfonyl group, the aromatic ring, and the alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2970-2850 | Strong | C-H stretch | Aliphatic C-H (tert-butyl & methyl) |

| ~ 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| ~ 1350-1320 | Strong | Asymmetric S=O stretch | Sulfonyl (SO₂) |

| ~ 1170-1150 | Strong | Symmetric S=O stretch | Sulfonyl (SO₂) |

| ~ 900 | Strong | S-N stretch | Sulfonamide[4] |

| ~ 800-600 | Strong | C-Br stretch | Aryl bromide |

Authoritative Grounding: The characteristic stretching frequencies of the SO₂ group in sulfonamides are well-established and serve as a reliable diagnostic tool for this functional group.[5][6] The precise positions of these bands can be influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disc.

-

Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed in direct contact with the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum to yield the absorbance or transmittance spectrum of the sample.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Predicted Mass Spectrum

The mass spectrum of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks separated by 2 m/z units.

Key Predicted Fragments:

-

Molecular Ion [M]⁺: The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern will clearly indicate the presence of one bromine atom.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a significant fragment ion.[7]

-

Loss of tert-butyl group: Cleavage of the N-C bond can lead to the loss of the tert-butyl group.

-

Loss of methyl group: Cleavage of the N-CH₃ bond can result in the loss of the methyl group.

-

Bromophenyl cation: Fragmentation may also yield the bromophenyl cation or related species.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction:

-

The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).

-

-

Ionization:

-

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides, often yielding the protonated molecule [M+H]⁺.

-

Electron ionization (EI) is a higher-energy technique that typically results in more extensive fragmentation, providing a detailed fragmentation pattern.

-

-

Mass Analysis:

-

A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to accurately determine the m/z values of the ions and confirm their elemental compositions.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To gain deeper structural insights, tandem MS (or MS/MS) can be performed. The molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This helps to establish fragmentation pathways and confirm the connectivity of the molecule.[8][9]

-

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide relies on the synergistic application of NMR, IR, and mass spectrometry. While this guide presents a predicted spectroscopic profile based on established principles and data from analogous compounds, experimental verification remains the gold standard. The protocols and interpretive frameworks detailed herein provide a robust starting point for any researcher or scientist tasked with the characterization of this molecule or other novel chemical entities. By understanding the causality behind the spectroscopic data, we can confidently elucidate molecular structures and drive innovation in the fields of chemistry and drug discovery.

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. MDPI. [Link]

-

Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis Online. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

[Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. PubMed. [Link]

-

Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. J-STAGE. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. tert-Butyl methyl ether(1634-04-4) 13C NMR [m.chemicalbook.com]

- 4. Sci-Hub. Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives / Chemical and Pharmaceutical Bulletin, 1965 [sci-hub.ru]

- 5. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide CAS 1187386-30-6

An In-depth Technical Guide to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (CAS 1187386-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in synthetic and medicinal chemistry. While specific literature on this compound is limited, this guide constructs a robust technical profile by analyzing its constituent functional groups, proposing a logical and detailed synthetic pathway from established precursors, and discussing its potential applications as a versatile chemical intermediate. The protocols and analyses herein are grounded in fundamental organic chemistry principles and data from closely related analogues, offering a valuable resource for researchers working with this class of molecules.

Physicochemical and Structural Properties

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The molecule's structure, featuring a brominated phenyl ring, a sulfonamide linker, and sterically demanding N-substituents (tert-butyl and methyl groups), dictates its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of Target Compound and Key Analogs

| Property | 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide (Target) | 3-Bromobenzenesulfonyl chloride (Precursor) | 3-Bromo-N-(tert-butyl)benzenesulfonamide (Analog) |

| CAS Number | 1187386-30-6[1][2] | 2905-24-0[3][4] | 308283-47-8[5][6] |

| Molecular Formula | C₁₁H₁₆BrNO₂S[2] | C₆H₄BrClO₂S[4] | C₁₀H₁₄BrNO₂S[5] |

| Molecular Weight | 306.22 g/mol | 255.52 g/mol [4] | 292.19 g/mol [5][6] |

| Physical Form | Solid (Predicted) | Solid | Solid |

| Melting Point | Not available | 30-33 °C | 68-70 °C[7] |

| Boiling Point | Not available | 90-91 °C @ 0.5 mmHg[3] | 365.3 °C @ 760 mmHg[7] |

| Density | Not available | 1.773 g/mL at 25 °C[3] | 1.419 g/cm³[7] |

Proposed Synthesis and Reaction Mechanism

The most direct and industrially relevant synthetic route to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and N-tert-butylmethylamine. This is a classic method for forming sulfonamides.[8]

Causality of Experimental Design:

-

Precursors: 3-Bromobenzenesulfonyl chloride serves as the electrophile, providing the brominated aryl backbone and the sulfonyl group.[3] N-tert-butylmethylamine acts as the nucleophile.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid. This prevents the protonation and deactivation of the amine nucleophile, thereby driving the reaction to completion.

-

Solvent: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether is chosen to dissolve the reactants without participating in the reaction. DCM is often preferred for its ease of removal during the workup phase.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release as the amine is added to the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Caption: Proposed reaction scheme for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a self-validating procedure for the synthesis, purification, and characterization of the title compound.

Step 1: Reaction Setup

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

In a separate flask, prepare a solution of N-tert-butylmethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add this amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

Step 3: Reaction Monitoring and Workup

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization (Self-Validation)

-

Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization:

-

Combine the pure fractions and remove the solvent to yield the final product, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide.

-

Obtain the final mass and calculate the percentage yield.

-

Confirm the structure and purity using analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight (expected M/Z ~306.02).

-

Infrared Spectroscopy (IR): To identify characteristic functional group stretches (e.g., S=O, C-Br).

-

-

Caption: A generalized workflow for synthesis and validation.

Reactivity, Applications, and Further Research

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not an end-product but a valuable chemical intermediate. Its utility stems from two key functional handles:

-

The Aryl Bromide: The bromine atom on the phenyl ring is a prime site for further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). This allows for the introduction of diverse chemical moieties, making it a powerful building block for constructing complex molecular libraries for drug discovery.

-

The Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants. The N-tert-butyl and N-methyl groups provide specific steric and electronic properties that can be used to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

Researchers can use this compound as a starting scaffold to synthesize novel molecules for screening in various therapeutic areas, leveraging the reliability of C-C and C-N bond-forming reactions at the aryl bromide position.

References

- Google Patents. (n.d.). Synthesis method of N-tert-butyl benzene sulfonamide (Patent No. CN107459471B).

-

ChemSrc. (n.d.). N-T-BUTYL-3-BROMO-4-METHYLBENZENESULFONAMIDE. Retrieved January 20, 2026, from [Link]

-

PharmaCompass. (n.d.). 3-bromo-N-tert-butylbenzenesulfonamide. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-N-tert-butylbenzene-1-sulfonamide. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved January 20, 2026, from [Link]

-

ChemWhat. (n.d.). 3-Bromo-Nt-butil-N-metilbenzenasulfonamida. Retrieved January 20, 2026, from [Link]

-

ChemSrc. (n.d.). 3-Bromobenzenesulfonyl chloride. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved January 20, 2026, from [Link]

-

Molbase. (n.d.). 3-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved January 20, 2026, from [Link]

Sources

- 1. 1187386-30-6|3-Bromo-N-(tert-butyl)-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-Nt-butil-N-metilbenzenasulfonamida CAS#: 1187386-30-6 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. 3-Bromobenzenesulfonyl chloride | 2905-24-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-N-(tert-butyl)benzenesulfonamide | CAS#:308283-47-8 | Chemsrc [chemsrc.com]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The document details a robust and reliable protocol for its synthesis from commercially available precursors: 3-bromobenzenesulfonyl chloride and N-tert-butyl-N-methylamine. Furthermore, this guide outlines a complete workflow for the rigorous characterization and structural elucidation of the title compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Predictive data and the rationale behind spectroscopic interpretation are provided to serve as a benchmark for researchers. This whitepaper is intended for an audience of chemists, researchers, and drug development professionals, offering field-proven insights into the practical synthesis and in-depth analysis of this valuable chemical scaffold.

Introduction: Strategic Value of the Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology and materials science. Compounds incorporating this functional group exhibit a wide range of biological activities and are integral to the structure of numerous therapeutic agents.[1][2] The specific molecule, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, is of particular interest due to its unique combination of structural features:

-

The 3-Bromo Substituent: The bromine atom at the meta-position of the benzene ring is not merely a halogen; it is a strategic functional handle. It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties and the construction of complex molecular architectures.

-

The N-tert-butyl Group: This bulky alkyl group imparts significant steric hindrance around the sulfonamide nitrogen. This can influence the compound's conformational preferences, receptor-binding profile, and metabolic stability by shielding the sulfonamide group from enzymatic hydrolysis.[3]

-

The N-methyl Group: The presence of the N-methyl group fully substitutes the sulfonamide nitrogen, removing the acidic proton found in secondary sulfonamides. This modification profoundly impacts the compound's physicochemical properties, such as its hydrogen bonding capacity and pKa, which are critical determinants of drug-likeness and pharmacokinetic behavior.

This guide provides a self-validating framework for the synthesis and definitive characterization of this compound, ensuring researchers can produce and verify it with a high degree of confidence.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is essential for its application in research and development.

Caption: Chemical structure of the title compound.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1187386-30-6 | [4] |

| Molecular Formula | C₁₁H₁₆BrNO₂S | [4] |

| Molecular Weight | 306.22 g/mol | [4] |

| Heavy Atom Count | 16 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Topological Polar Surface Area | 42.5 Ų | Calculated |

Synthesis and Purification Workflow

The synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is reliably achieved via a nucleophilic acyl substitution pathway. This involves the reaction of a commercially available sulfonyl chloride with the corresponding secondary amine.

Causality Behind Experimental Design: The chosen protocol is designed for efficiency and purity. The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the polar and non-polar reactants. A non-nucleophilic base, triethylamine (TEA), is essential to act as an acid scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion without competing with the primary nucleophile. The reaction is initiated at 0°C to control the initial exothermic release, ensuring reaction fidelity and minimizing side-product formation.

Caption: High-level workflow for synthesis and purification.

Detailed Experimental Protocol

Materials & Reagents:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)[5]

-

N-tert-butyl-N-methylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-tert-butyl-N-methylamine (1.1 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add triethylamine (1.5 eq). In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid or viscous oil.

Spectroscopic Characterization and Elucidation

Unambiguous structural confirmation requires a multi-technique approach. The following sections detail the expected spectroscopic data for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H-NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.95 | ddd | 1H | Ar-H | Ortho to SO₂ and meta to Br |

| ~ 7.80 | t | 1H | Ar-H | Ortho to Br |

| ~ 7.70 | ddd | 1H | Ar-H | Para to Br |

| ~ 7.40 | t | 1H | Ar-H | Meta to SO₂ and Br |

| ~ 2.90 | s | 3H | N-CH₃ | Singlet due to no adjacent protons |

| ~ 1.45 | s | 9H | N-C(CH₃)₃ | Singlet due to symmetry |

Table 3: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 140.0 | Ar-C | Quaternary carbon attached to SO₂ |

| ~ 136.0 | Ar-CH | Carbon para to Br |

| ~ 130.5 | Ar-CH | Carbon ortho to Br |

| ~ 130.0 | Ar-CH | Carbon meta to SO₂ and Br |

| ~ 125.5 | Ar-CH | Carbon ortho to SO₂ |

| ~ 122.5 | Ar-C | Quaternary carbon attached to Br |

| ~ 60.0 | N-C (CH₃)₃ | Quaternary carbon of tert-butyl group |

| ~ 35.0 | N-CH₃ | Methyl carbon attached to Nitrogen |

| ~ 29.5 | N-C(C H₃)₃ | Methyl carbons of tert-butyl group |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, providing definitive confirmation of the molecular formula.

Expected High-Resolution MS (ESI+):

-

[M+H]⁺ Calculated for C₁₁H₁₇⁷⁹BrNO₂S⁺: 306.0163

-

[M+H]⁺ Calculated for C₁₁H₁₇⁸¹BrNO₂S⁺: 308.0143

Key Validation Point: The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, will result in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 m/z units. This provides irrefutable evidence for the presence of a single bromine atom.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the absence of starting materials or alternative products.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Confirms presence of the benzene ring. |

| 2980-2850 | Strong | Aliphatic C-H Stretch | Confirms presence of methyl and tert-butyl groups. |

| ~1340 | Strong | Asymmetric SO₂ Stretch | Characteristic strong absorption for sulfonamides.[6] |

| ~1160 | Strong | Symmetric SO₂ Stretch | The second key band confirming the SO₂ group.[6] |

| ~1570, 1470 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~950 | Medium | C-N Stretch | Vibration of the carbon-nitrogen bond. |

| Absence | N/A | No band at ~3300 | Crucial Validation: The absence of a broad N-H stretch confirms the successful N-methylation and distinguishes the product from its secondary sulfonamide analog. |

Potential Applications in Research & Development

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not an end-product but a strategic starting point. Its primary value lies in its role as a versatile building block for creating libraries of more complex molecules. Researchers in drug discovery can utilize the bromine atom as a synthetic handle to explore structure-activity relationships (SAR) by introducing various substituents via cross-coupling chemistry. The sulfonamide core itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3]

Safety and Handling

Standard laboratory safety protocols should be strictly followed. The synthesis involves 3-bromobenzenesulfonyl chloride, which is corrosive and moisture-sensitive.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

References

- Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

Chemigran Pte Ltd. 3-Bromo-n-methylbenzenesulfonamide. [Link]

- Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.

-

ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

-

ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

-

PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information. [Link]

-

PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S. [Link]

- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

PubChem. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. CAS 308283-47-8: 3-bromo-N-tert-butylbenzenesulfonamide [cymitquimica.com]

- 4. 1187386-30-6|3-Bromo-N-(tert-butyl)-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and organic synthesis. The document details its nomenclature, physicochemical properties, a robust protocol for its synthesis via nucleophilic substitution, and a thorough guide to its analytical characterization by modern spectroscopic methods. The underlying reaction mechanisms are explained, providing a causal basis for the experimental design. Furthermore, the guide situates the compound within the broader context of sulfonamide-based drug discovery, exploring the rationale for its synthesis and its potential as a scaffold for developing novel therapeutic agents. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, evaluation, and application of novel benzenesulfonamide derivatives.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties.[1][2][3] The enduring importance of this scaffold is attributed to its unique physicochemical characteristics and its ability to act as a potent zinc-binding group, enabling it to inhibit various metalloenzymes effectively.[4] Specifically, benzenesulfonamide derivatives have been extensively explored as inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases such as glaucoma and cancer.[5][6]

The strategic placement of substituents on the benzenoid ring significantly modulates the biological activity, selectivity, and pharmacokinetic profile of these compounds. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. The introduction of a bromine atom, as in the 3-bromo-substituted title compound, introduces specific steric and electronic effects that can influence interactions with biological targets.[6] This guide focuses on the N,N-disubstituted sulfonamide, 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide , a molecule designed to explore structure-activity relationships (SAR) within this important chemical class. The presence of both a sterically demanding tert-butyl group and a smaller methyl group on the sulfonamide nitrogen allows for a nuanced exploration of binding pockets in target proteins.

Nomenclature and Physicochemical Properties

A clear understanding of the compound's identity is paramount for accurate documentation and research.

-

IUPAC Name: 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

-

CAS Number: 1187386-30-6

-

Molecular Formula: C₁₁H₁₆BrNO₂S

-

Molecular Weight: 306.22 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 306.22 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Based on analogous compounds |

| Solubility | Soluble in organic solvents (DCM, EtOAc, THF, Acetone); Insoluble in water (Predicted) | General sulfonamide properties |

| Melting Point | Not reported; expected to be a low-melting solid | --- |

| Boiling Point | > 300 °C (Predicted) | --- |

Synthesis of 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide

The synthesis of N,N-disubstituted sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a secondary amine.[2][7] This method, rooted in the principles of the Hinsberg reaction, provides a high-yielding and straightforward route to the target compound.

Overall Synthetic Scheme

The synthesis is a single-step process involving the reaction of two key precursors: 3-bromobenzenesulfonyl chloride and N-tert-butylmethylamine .

Caption: Synthetic route to the title compound.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center of the sulfonyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-tert-butylmethylamine (the nucleophile) attacks the electron-deficient sulfur atom of 3-bromobenzenesulfonyl chloride (the electrophile). This forms a transient, tetrahedral intermediate.[8]

-

Chloride Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group.

-

Deprotonation: The resulting positively charged sulfonamidium species is deprotonated by a base (e.g., pyridine or triethylamine) to yield the neutral, stable sulfonamide product and the corresponding ammonium salt byproduct.[8]

Caption: Key steps in the sulfonamide formation mechanism.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)[9]

-

N-tert-butylmethylamine (1.1 eq)[10]

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq) followed by the dropwise addition of N-tert-butylmethylamine (1.1 eq). Causality Note: The reaction is cooled to control the initial exotherm. Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (pyridinium hydrochloride) indicates reaction progress.

-

Workup - Quenching: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Trustworthiness Note: Each washing step ensures the removal of specific impurities, leading to a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Multiple signals in the δ 7.5-8.0 ppm range. The bromine at the 3-position will create a complex splitting pattern. - Methyl Protons (3H): A singlet around δ 2.8-3.0 ppm. - tert-Butyl Protons (9H): A sharp singlet around δ 1.3-1.5 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals in the δ 120-140 ppm range. The carbon bearing the bromine (C-Br) will be distinct, as will the carbon attached to the sulfonyl group (C-S). - tert-Butyl Quaternary Carbon (1C): A signal around δ 55-60 ppm. - tert-Butyl Methyl Carbons (3C): A signal around δ 28-30 ppm. - N-Methyl Carbon (1C): A signal around δ 35-40 ppm. |

| FT-IR (cm⁻¹) | - S=O Asymmetric Stretch: Strong band at ~1340-1320 cm⁻¹. - S=O Symmetric Stretch: Strong band at ~1160-1140 cm⁻¹. - C-N Stretch: Band around ~1100-1080 cm⁻¹. - Aromatic C=C Stretch: Bands around 1580 and 1470 cm⁻¹. - C-Br Stretch: Band in the fingerprint region, ~700-600 cm⁻¹. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 306.02 and 308.02 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). - [M+Na]⁺: Expected at m/z 328.00 and 330.00 (approx. 1:1 ratio). |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. IR frequencies are in cm⁻¹.

Applications and Research Context

While specific biological data for 3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is not yet published, its structure provides a strong rationale for its investigation in several areas of drug discovery.

-

Enzyme Inhibition: As a benzenesulfonamide, it is a prime candidate for screening against zinc-containing enzymes, particularly the carbonic anhydrase (CA) family.[4] Different CA isoforms are validated targets for glaucoma (CA II), and cancer (CA IX, XII). The 3-bromo substitution pattern offers a distinct electronic and steric profile compared to more commonly studied 2-bromo and 4-bromo analogues, potentially leading to novel selectivity profiles.[6]

-

Antibacterial Agents: The sulfonamide core is the basis for sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11][12] Novel derivatives are continually being explored to combat rising antibiotic resistance.

-

Anticancer Research: Many modern anticancer drugs, such as Vemurafenib and Indisulam, incorporate a sulfonamide moiety.[1] These compounds can act via various mechanisms, including kinase inhibition and cell cycle disruption.[13] The title compound serves as a fragment or scaffold that can be elaborated to target specific oncogenic pathways.

-

Chemical Probe and Library Synthesis: The compound is a valuable intermediate. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of diverse analogues for high-throughput screening.

Caption: Potential research applications of the title compound.

Safety and Handling

Precautionary Measures:

-

3-Bromobenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[9]

-

N-tert-butylmethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled or in contact with skin.[10]

-

Pyridine: Flammable. Harmful if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.

-

Final Product: While specific toxicity data is unavailable, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin/eye contact.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

3-Bromo-N-tert-butyl-N-methylbenzenesulfonamide is a synthetically accessible and medicinally relevant molecule. The robust synthetic protocol detailed herein, based on the well-established reaction between sulfonyl chlorides and secondary amines, provides a reliable path to its production. Its structure is ideally suited for investigation as an enzyme inhibitor and as a versatile building block for creating diverse chemical libraries. This guide provides the foundational knowledge—from synthesis and mechanism to characterization and potential applications—to empower researchers to effectively utilize this compound in their drug discovery and development efforts.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.[Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.[Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ajchem-b.com.[Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Idiscover Publishing.[Link]

-

Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.[Link]

-

N-Methyl-tert-butylamine - general description and preparation. Georganics.[Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate.[Link]

-

Med.chem sulfonamides. Slideshare.[Link]

-

Sulfonamide (medicine). Wikipedia.[Link]

-

The recent progress of sulfonamide in medicinal chemistry. ResearchGate.[Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E.[Link]

-

Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate.[Link]

-

Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia. PubMed.[Link]

- Preparation of N-substituted arylsulfonamides.

- Method for manufacturing tert-butylamine.

-

Cas 14610-37-8,N-METHYL-TERT-BUTYLAMINE. LookChem.[Link]

- Synthesis process of tert-butyl amine and its formula.

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.[Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central.[Link]

-

Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications.[Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.[Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts.[Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.[Link]

-

N-(Tert-butyl)benzenesulfonamide. SpectraBase.[Link]

-

Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 ) C 6 H 4. ResearchGate.[Link]

-

Benzenesulfonamide, N-butyl-. NIST WebBook.[Link]

-

N‐Nitrosation of N‐Methyl aryl sulfonamides using tert‐Butyl nitrite.a. ResearchGate.[Link]

-

N-tert-butyl-2-phenylmethoxypyridine-3-sulfonamide. PubChem.[Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4713489A - Preparation of N-substituted arylsulfonamides - Google Patents [patents.google.com]

- 8. 3-Bromobenzenesulfonyl chloride | 2905-24-0 | Benchchem [benchchem.com]

- 9. 3-Bromobenzenesulfonyl chloride 96 2905-24-0 [sigmaaldrich.com]

- 10. N-Methyl-tert-butylamine - general description and preparation [georganics.sk]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of N-Substituted Benzenesulfonamides

Abstract

The discovery of N-substituted benzenesulfonamides heralded a new era in medicine, marking the advent of systemic antibacterial chemotherapy and laying the groundwork for the age of antibiotics. This technical guide provides a comprehensive exploration of the pivotal moments and scientific insights that defined the history of these remarkable compounds. From the initial serendipitous discovery of Prontosil to the elucidation of its mechanism of action and the subsequent explosion of synthetic derivatives, we will delve into the key experiments, structure-activity relationships, and the enduring legacy of sulfonamides in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and evolution of this foundational class of therapeutic agents.

The Pre-Antibiotic Era: A World Before Sulfa Drugs

Prior to the 1930s, the medical community had a very limited arsenal against systemic bacterial infections. While antiseptics could be used topically, there were few options for treating infections that had taken hold within the body. Diseases like pneumonia, meningitis, and puerperal sepsis were often death sentences.[1] The prevailing scientific thought was that any chemical potent enough to kill bacteria would also be fatally toxic to the human host. This landscape of therapeutic nihilism set the stage for one of the most significant breakthroughs in medical history.

The Paradigm Shift: Gerhard Domagk and the Discovery of Prontosil

In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[2][3] This research was inspired by the work of Paul Ehrlich, who had pioneered the concept of a "magic bullet" – a compound that could selectively target pathogens.[4] In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Josef Klarer, named Prontosil rubrum, showed remarkable efficacy in protecting mice from lethal streptococcal infections.[1][5] Crucially, Prontosil was effective in vivo (in living animals) but showed no antibacterial activity in vitro (in a test tube).[2][6] This paradoxical observation was a critical clue to its mechanism.

Domagk's confidence in his findings was so profound that in a moment of desperation, he administered an oral dose of Prontosil to his own daughter who was suffering from a severe streptococcal infection and on the verge of death; she made a full recovery.[7][8] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4][7] However, due to the policies of the Nazi regime, he was forced to decline the award at the time, though he was able to receive the medal and diploma in 1947.[4][7]

Timeline of Key Discoveries

| Year | Discovery | Key Scientist(s) | Significance |

| 1906 | Synthesis of sulfanilamide | Paul Gelmo | The active metabolite of Prontosil was synthesized decades before its therapeutic potential was realized.[2] |

| 1932 | Discovery of Prontosil's antibacterial activity | Gerhard Domagk | The first systemic antibacterial agent was discovered, marking a turning point in medicine.[2][3] |

| 1935 | Publication of Domagk's findings | Gerhard Domagk | The world is introduced to the first sulfa drug, leading to widespread research and clinical use.[1] |

| 1935 | Elucidation of Prontosil's mechanism of action | Jacques and Thérèse Tréfouël, Daniel Bovet, Federico Nitti | It was discovered that Prontosil is a prodrug, metabolized in the body to the active compound, sulfanilamide.[3][8] |

| 1937 | The Elixir Sulfanilamide disaster | - | A tragedy resulting from the use of diethylene glycol as a solvent for sulfanilamide led to over 100 deaths and the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States.[2] |

| 1940s | Development of numerous N-substituted derivatives | Various researchers | The "sulfa craze" led to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.[9] |

Unraveling the Mechanism: From Prodrug to Active Metabolite